2-(Pyridin-3-yl)oxolane-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridine ring and an oxolane (tetrahydrofuran) moiety. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development. It is classified as a heterocyclic carboxylic acid, which implies that it contains both a cyclic structure and a carboxylic acid functional group.
The compound can be derived from various synthetic routes involving pyridine derivatives and oxolane structures. As a member of the carboxylic acids, it falls under the broader category of organic compounds that contain one or more carboxyl groups (-COOH). Its classification as a heterocyclic compound is based on the presence of nitrogen in the ring structure, which contributes to its chemical properties and reactivity.
The synthesis of 2-(Pyridin-3-yl)oxolane-3-carboxylic acid typically involves several key steps:
These methods may vary based on the specific starting materials used and desired yields.
The molecular formula for 2-(Pyridin-3-yl)oxolane-3-carboxylic acid can be represented as CHNO. The structure features:
The three-dimensional arrangement of atoms can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial configuration and potential interactions with biological targets.
2-(Pyridin-3-yl)oxolane-3-carboxylic acid can participate in various chemical reactions, including:
These reactions are essential for developing analogs with improved pharmacological profiles.
The mechanism of action for 2-(Pyridin-3-yl)oxolane-3-carboxylic acid typically involves:
Quantitative data on binding affinities and biological effects can be obtained through high-throughput screening methods.
The physical properties of 2-(Pyridin-3-yl)oxolane-3-carboxylic acid include:
Chemical properties include:
Characterization techniques such as infrared spectroscopy can provide information about functional groups present in the compound.
2-(Pyridin-3-yl)oxolane-3-carboxylic acid has potential applications in several scientific fields:
Research into this compound continues to evolve, with ongoing studies aimed at uncovering new applications and enhancing its efficacy in therapeutic contexts.
The Ugi four-component reaction (Ugi-4CR) enables efficient assembly of the 2-(pyridin-3-yl)oxolane-3-carboxylic acid core by concurrently forming C–C and C–N bonds. This one-pot condensation integrates:
Reaction optimization (methanol, 25°C, 24h) achieves 65–78% yields by balancing steric and electronic effects. Polar protic solvents enhance iminium ion formation, while excess levulinic acid (1.5 eq.) suppresses Schiff base byproducts. Post-Ugi acid-catalyzed cyclization (HCl/EtOH, reflux) closes the oxolane ring, yielding the tetrahydrofuran scaffold. Table 1 highlights key Ugi intermediates.
Table 1: Ugi Reaction Components for Scaffold Assembly
| Aldehyde | Isocyanide | Cyclization Yield | Key Intermediate |
|---|---|---|---|
| Isobutyraldehyde | tert-Butyl isocyanide | 78% | Ethyl 2-(pyridin-3-yl)-3-oxolane carboxylate |
| Formaldehyde | Cyclohexyl isocyanide | 65% | Methyl 2-(pyridin-3-yl)-3-oxolane carboxylate |
| 4-Chlorobenzaldehyde | Benzyl isocyanide | 72% | Benzyl 2-(pyridin-3-yl)-3-oxolane carboxylate |
Late-stage pyridine functionalization leverages Pd-catalyzed cross-coupling to install substituents critical for bioactivity. Key approaches include:
Table 2: Optimization of Pd-Catalyzed Coupling Conditions
| Reaction Type | Catalyst System | Additive | Yield Range | Challenges |
|---|---|---|---|---|
| Suzuki (aryl boronic acid) | Pd(PPh₃)₄/K₂CO₃ | None | 75–92% | Homocoupling of boronic acids |
| Suzuki (alkyl boronate) | Pd(dppf)Cl₂/Na₂CO₃ | AsPh₃ | 60–78% | Protodeboronation |
| Direct C–H Arylation | Pd(OAc)₂/PivOH | K₂S₂O₈ | 55–70% | C3/C4 regioselectivity control |
Stereocontrol at C2/C3 of the oxolane ring is achieved via substrate-directed cyclization:
Critical parameters:
Table 3: Stereoselectivity in Oxolane Ring Closure
| Precursor | Conditions | Product Stereochemistry | dr |
|---|---|---|---|
| 3-(3-Hydroxypropyl)pyridine carboxylate | BF₃·OEt₂, CH₂Cl₂, –20°C | trans-2,3-Oxolane | 12:1 |
| 2-(Pyridin-3-yl)furan-3-carboxylate | Pd/C, H₂, AcOH, EtOAc | cis-2,3-Oxolane | 8:1 |
| 5-(Pyridin-3-yl)pent-4-en-1-ol | mCPBA then TfOH | trans-2,3-Oxolane | 15:1 |
The carboxylic acid handle enables targeted derivatization:
Notable examples:
Table 4: Late-Stage Diversification Strategies
| Reaction Type | Reagents/Conditions | Products Formed | Yield |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeNH₂, MeOH, 25°C | N-Methyl-2-(pyridin-3-yl)oxolane-3-carboxamide | 88% |
| Esterification | CDI, EtOH, 60°C | Ethyl 2-(pyridin-3-yl)oxolane-3-carboxylate | 92% |
| Tetrazole Formation | NaN₃, PPh₃, DMF, 110°C | 3-(Tetrazol-5-yl)-2-(pyridin-3-yl)oxolane | 68% |
Transitioning from lab to plant-scale synthesis demands optimization for cost, safety, and purity:
Process metrics:
Table 5: Industrial Process Optimization Metrics
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5